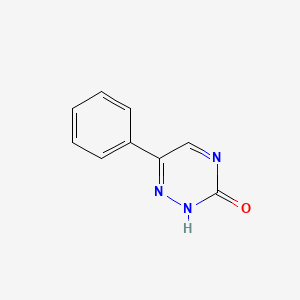
2-Methyl-3-phenylquinazolin-4-one
Vue d'ensemble
Description
2-Methyl-3-phenylquinazolin-4-one is a chemical compound with the molecular formula C15H12N2O . It has a molecular weight of 236.26900 and a density of 1.17g/cm3 . The compound is also known by other synonyms such as 4(3H)-Quinazolinone,2-methyl-3-phenyl- .
Synthesis Analysis
The synthesis of quinazolin-4-one derivatives has been reported in various studies . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied . For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis
This compound has a boiling point of 396.2ºC at 760mmHg, a flash point of 193.4ºC, and a vapor pressure of 1.74E-06mmHg at 25°C . It also has a LogP value of 2.69410, indicating its lipophilicity .Applications De Recherche Scientifique
Methylation Reactions and Biological Activity
- Study of Methylation Reactions : Research has been conducted on the methylation reactions of compounds similar to 2-Methyl-3-phenylquinazolin-4-one, focusing on reactions with different methylation agents. These studies explore the formation of alkyl products at various reaction centers and investigate the impact of solvents and temperature on these reactions (Sapaev, Saitkulov, Tashniyazov, & Normurodov, 2021).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : Quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Derivatives of quinazolinone, including this compound, demonstrated significant inhibition efficiencies, contributing to the development of protective coatings for metals (Errahmany et al., 2020).
Photocatalysis and Synthesis
- Visible-light-mediated Synthesis : this compound compounds have been synthesized using visible light in photocatalytic processes. This research provides insights into the mechanisms of photosensitizer-free, light-mediated reactions in organic synthesis (Wu & Yang, 2016).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of this compound have been synthesized and tested for their antimicrobial activities against various human pathogens. The studies highlight the potential use of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Antiplatelet Activity
- Antiplatelet Aggregation Activity : Research has been conducted on thioether derivatives of 2-Phenylquinazolin-4-one for their potential antiplatelet activities. These compounds could serve as a basis for developing new antiplatelet agents (Eskandariyan & Kobarfard, 2012).
Catalysis
- Catalyst Development : Studies have explored the use of 2-Phenylquinazolin-4-one derivatives in catalysis, particularly in the synthesis of 2,3-dihydroquinazolinones using novel, heterogeneous, and reusable catalysts. These findings are significant in the field of green chemistry (Dar et al., 2013).
Antihistaminic Agents
- Development of H1-antihistaminic Agents : Research on triazoloquinazolinone derivatives, which are structurally related to this compound, demonstrates their potential as H1-antihistaminic agents, with some compounds showing significant in vivo activity (Alagarsamy, Giridhar, & Yadav, 2005).
Analgesic and Anti-inflammatory Properties
- Analgesic and Anti-inflammatory Activities : New derivatives linked to the quinazolin-4-one ring have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This research contributes to the development of new pharmaceuticals for pain and inflammation management (Dewangan et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-3-phenylquinazolin-4-one are currently under investigation . Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinazoline derivatives have been shown to inhibit certain enzymes, suggesting that this compound might interact with its targets in a similar manner .
Biochemical Pathways
Quinazoline derivatives have been reported to impact various metabolic pathways, suggesting that this compound might have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Analyse Biochimique
Biochemical Properties
2-Methyl-3-phenylquinazolin-4-one has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit antimicrobial activity, suggesting that it may interact with enzymes and proteins essential for the growth and survival of microorganisms . Additionally, it has shown cytotoxic potential against certain cancer cells, indicating that it may interact with key proteins involved in cell proliferation .
Cellular Effects
In cellular contexts, this compound has demonstrated significant effects. It has been reported to exhibit cytotoxicity against various cancer cell lines, including MCF-7, HepG2, and PC-3 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its cytotoxic and antimicrobial activities suggest that it may exert its effects at the molecular level through interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Propriétés
IUPAC Name |
2-methyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNHCOKGKIUFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178551 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2385-23-1 | |
| Record name | 2-Methyl-3-phenyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2385-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-2-methylquinazolin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002385231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyl-4-quinazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3-PHENYL-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYL-2-METHYLQUINAZOLIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ50P7I69J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-([4-fluoro-3-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B3050065.png)





